N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
The target compound belongs to a class of sulfur-linked acetamide derivatives featuring heterocyclic scaffolds. Its structure includes a thieno[2,3-d]pyrimidinone core substituted with an ethyl group at position 3, a phenyl group at position 5, and a 4-chlorophenylacetamide moiety connected via a sulfanyl bridge.
Properties
Molecular Formula |
C22H18ClN3O2S2 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3-ethyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-2-26-21(28)19-17(14-6-4-3-5-7-14)12-29-20(19)25-22(26)30-13-18(27)24-16-10-8-15(23)9-11-16/h3-12H,2,13H2,1H3,(H,24,27) |
InChI Key |
LUCKWAPTUWPSDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure includes a thieno[2,3-d]pyrimidine core, which is known for various pharmacological effects.
Molecular Characteristics
- Molecular Formula : C21H21ClN4O2S
- Molecular Weight : 428.9 g/mol
- IUPAC Name : N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetamide
Biological Activity
The biological activity of this compound can be summarized in several key areas:
1. Antibacterial Activity
Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, synthesized derivatives containing the thieno[2,3-d]pyrimidine moiety have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated. Studies indicate that related compounds can act as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurological disorders . The inhibition of urease has also been noted, suggesting potential applications in managing conditions like kidney stones .
3. Anticancer Properties
Compounds derived from thieno[2,3-d]pyrimidines have shown anticancer activity against various cancer cell lines. For example, derivatives have been reported to induce apoptosis in leukemia cells and exhibit effects on the cell cycle profile .
Case Study 1: Antibacterial Screening
A series of thieno[2,3-d]pyrimidine derivatives were synthesized and screened for antibacterial activity. The most active compounds displayed IC50 values ranging from 0.63 µM to 6.28 µM against specific bacterial strains .
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7m | Salmonella typhi | 0.63 |
| 7n | Bacillus subtilis | 1.13 |
| 7o | Escherichia coli | 6.28 |
Case Study 2: Enzyme Inhibition Assays
In a study assessing AChE inhibitory activity, the synthesized compounds were tested against a standard inhibitor (Eserine). The results indicated that several compounds exhibited significant inhibition rates comparable to the standard .
| Compound ID | % Inhibition (vs Eserine) |
|---|---|
| 7l | 85% |
| 7m | 90% |
| 7n | 78% |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs from the evidence include:
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Core: Dihydropyrimidinone (vs. thieno-pyrimidinone in the target). Substituents: Methyl at position 4, dichlorophenyl at the acetamide group.
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide () Core: Diaminopyrimidine (vs. thieno-pyrimidinone in the target). Substituents: Amino groups at positions 4 and 6 of the pyrimidine ring. Key differences: The diaminopyrimidine core enhances hydrogen-bonding capacity, likely increasing crystallinity and aqueous solubility relative to the target’s hydrophobic thieno ring .
N-(3-Chlorophenyl)-2-[[2-(4-Methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () Core: Chromeno-pyrimidine (vs. thieno-pyrimidinone in the target). Substituents: Methoxyphenyl at position 2 of the chromeno system. Key differences: The chromeno ring system adds planar aromaticity, which may improve π-π stacking interactions, while the methoxy group introduces electron-donating effects .
Physicochemical Properties
Available data for analogs are summarized below:
Notes:
- The target’s thieno-pyrimidinone core is more rigid and hydrophobic than the diaminopyrimidine or dihydropyrimidinone systems, which may reduce aqueous solubility but enhance membrane permeability.
- The ethyl and phenyl groups in the target compound could increase steric hindrance compared to the methyl and methoxy groups in analogs, affecting synthetic accessibility and binding interactions.
Hydrogen Bonding and Crystallography
- Hydrogen Bonding: Analogs like those in with diaminopyrimidine cores exhibit strong hydrogen-bonding networks (N–H···O and N–H···S interactions), which stabilize crystal lattices and improve thermal stability . The target’s thieno-pyrimidinone lacks amino groups, relying instead on carbonyl and sulfanyl groups for weaker interactions.
- Crystal Packing: Chromeno-pyrimidine derivatives () display extended π-stacking due to planar aromatic systems, whereas thieno-pyrimidinones may adopt layered packing modes influenced by sulfur atoms and chloro substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
